molecular formula C18H14ClNO3 B1274437 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 590353-82-5

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1274437
CAS No.: 590353-82-5
M. Wt: 327.8 g/mol
InChI Key: XIWQXISCPBZRCZ-UHFFFAOYSA-N
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Description

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in drug development and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and 8-methylquinoline.

    Formation of Intermediate: The initial step involves the chlorination of 8-methylquinoline to form 7-chloro-8-methylquinoline.

    Coupling Reaction: The chlorinated intermediate is then coupled with 3-methoxyaniline under specific conditions to form the desired product.

    Carboxylation: The final step involves the carboxylation of the coupled product to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry approaches to minimize waste and energy consumption. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA synthesis and cell division.

    Pathways Involved: It interferes with the replication of microbial DNA, leading to the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride: A closely related compound used in proteomics research.

    Quinoline N-oxides: Oxidized derivatives of quinoline with similar biological activities.

    Tetrahydroquinoline Derivatives: Reduced forms of quinoline with potential therapeutic applications.

Uniqueness

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, methoxyphenyl group, and carboxylic acid functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-10-15(19)7-6-13-14(18(21)22)9-16(20-17(10)13)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWQXISCPBZRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171286
Record name 7-Chloro-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590353-82-5
Record name 7-Chloro-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590353-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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